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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and detailed protocols for the effective

use of the Ivermectin Impurity H reference standard in analytical research and quality control

environments. Ivermectin Impurity H is a critical component in the analysis of Ivermectin drug

substances and formulations, ensuring the accuracy and reliability of analytical methods.

Introduction
Ivermectin is a widely used anti-parasitic agent.[1] During its synthesis and storage, various

impurities can arise. Ivermectin Impurity H, chemically known as 4′-O-De(2,6-dideoxy-3-O-

methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a known

impurity of Ivermectin.[1][2] Regulatory bodies require the monitoring and control of such

impurities to ensure the safety and efficacy of the final drug product. The use of a well-

characterized reference standard for Ivermectin Impurity H is therefore essential for accurate

identification and quantification in analytical testing.

Product Information
Several suppliers offer Ivermectin Impurity H reference standards. While specific details may

vary, the general specifications are summarized below. It is crucial to obtain the certificate of

analysis (CoA) from your specific supplier for detailed information.

Table 1: General Specifications of Ivermectin Impurity H Reference Standard
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Parameter Typical Specification

Chemical Name

4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-

hexopyranosyl)-5-O-demethyl-22,23-

dihydroavermectin A1a

Synonyms Ivermectin B1a Mono-Sugar Derivative

CAS Number 71837-27-9

Molecular Formula C41H62O11

Molecular Weight 730.92 g/mol

Purity (by HPLC) ≥95%

Storage -20°C, under an inert atmosphere

Documentation
Certificate of Analysis (CoA), HPLC, Mass

Spectrometry, 1H-NMR data

Analytical Workflow for Ivermectin Impurity H
The following diagram outlines the general workflow for the identification and quantification of

Ivermectin Impurity H in a sample.
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Caption: Analytical workflow for the analysis of Ivermectin Impurity H.

Experimental Protocols
The following protocols are provided as a general guideline. Method validation and optimization

are essential for specific applications and laboratory conditions.

Protocol 1: Preparation of Standard and Sample
Solutions
Objective: To prepare solutions of the Ivermectin Impurity H reference standard and the test

sample for HPLC analysis.

Materials:

Ivermectin Impurity H Reference Standard

Ivermectin test sample (API or formulation)

Methanol (HPLC grade)
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Volumetric flasks (Class A)

Analytical balance

Sonicator

Procedure:

Standard Stock Solution Preparation (e.g., 100 µg/mL):

Accurately weigh approximately 10 mg of the Ivermectin Impurity H reference standard.

Transfer the weighed standard to a 100 mL volumetric flask.

Add approximately 80 mL of methanol and sonicate for 10 minutes or until fully dissolved.

Allow the solution to return to room temperature.

Dilute to the mark with methanol and mix thoroughly.

Working Standard Solution Preparation (e.g., 1 µg/mL):

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

Dilute to the mark with methanol and mix thoroughly. This concentration may need to be

adjusted based on the expected impurity levels in the sample.

Sample Solution Preparation (e.g., 1 mg/mL of Ivermectin):

Accurately weigh approximately 100 mg of the Ivermectin test sample.

Transfer the sample to a 100 mL volumetric flask.

Add approximately 80 mL of methanol and sonicate for 15 minutes or until fully dispersed.

Allow the solution to return to room temperature.

Dilute to the mark with methanol and mix thoroughly.
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Filtration:

Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into

HPLC vials.

Protocol 2: High-Performance Liquid Chromatography
(HPLC) Method for Identification and Quantification
Objective: To separate, identify, and quantify Ivermectin Impurity H in a test sample using

Reversed-Phase HPLC. The following conditions are based on established methods for

ivermectin and its impurities.[3][4]

Instrumentation and Conditions:

Parameter Recommended Condition

HPLC System
A system with a gradient or isocratic pump,

autosampler, column oven, and UV detector.

Column
C18, 150 mm x 4.6 mm, 3.5 µm particle size

(e.g., Zorbax Extend-C18) or equivalent.

Mobile Phase A Water

Mobile Phase B Acetonitrile/Methanol (85:15, v/v)

Gradient Elution

A gradient may be necessary to separate all

impurities. An example gradient could be: Time

(min)

Flow Rate 1.5 mL/min

Column Temperature 30 °C

UV Detection 245 nm

Injection Volume 20 µL

Procedure:
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System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition

for at least 30 minutes or until a stable baseline is achieved.

Standard Injection: Inject the Working Standard Solution to determine the retention time and

peak area of Ivermectin Impurity H.

Sample Injection: Inject the Sample Solution to identify and quantify Ivermectin Impurity H.

Identification: The retention time of any peak in the sample chromatogram should correspond

to the retention time of the Ivermectin Impurity H peak in the standard chromatogram.

Quantification: Use the external standard method to calculate the concentration of

Ivermectin Impurity H in the sample.

Calculation:

The percentage of Ivermectin Impurity H in the test sample can be calculated using the

following formula:

Where:

Area_Impurity_Sample is the peak area of Impurity H in the sample chromatogram.

Area_Standard is the peak area of Impurity H in the standard chromatogram.

Conc_Standard is the concentration of the Ivermectin Impurity H working standard solution

(e.g., in µg/mL).

Conc_Sample is the concentration of the Ivermectin sample solution (e.g., in µg/mL).

System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed

before and during the analysis.

Table 2: System Suitability Parameters
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Parameter Acceptance Criteria

Tailing Factor (Asymmetry)
Not more than 2.0 for the Ivermectin Impurity H

peak.

Theoretical Plates
Not less than 2000 for the Ivermectin Impurity H

peak.

Relative Standard Deviation (RSD)
Not more than 2.0% for replicate injections of

the standard solution.

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the identification and quantification

process.
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Caption: Logical flow for impurity identification and quantification.
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Disclaimer: These application notes and protocols are intended for guidance and informational

purposes only. It is the responsibility of the user to validate any analytical method for its

intended use. Always consult the relevant pharmacopeial monographs and regulatory

guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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